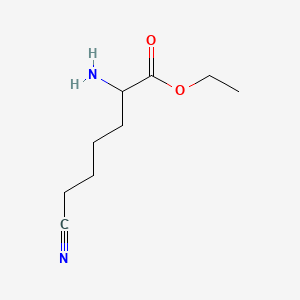

Ethyl 2-amino-6-cyanohexanoate

Description

Ethyl 2-amino-6-cyanohexanoate is a multifunctional organic compound featuring an ethyl ester backbone with an amino group at the second carbon and a cyano group at the sixth carbon. The amino and cyano groups enable diverse reactivity, including nucleophilic substitution and participation in condensation reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

ethyl 2-amino-6-cyanohexanoate |

InChI |

InChI=1S/C9H16N2O2/c1-2-13-9(12)8(11)6-4-3-5-7-10/h8H,2-6,11H2,1H3 |

InChI Key |

UNHCWXGMBYVHSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-cyanohexanoate typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with a suitable amine under solvent-free conditions at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with the amine at 70°C for several hours, followed by cooling to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-cyanohexanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Ethyl 2-amino-6-cyanohexanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of specialty chemicals and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-cyanohexanoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structurally related compounds include:

- Ethyl cyanoacetate: Contains a cyano group adjacent to the ester moiety (C-2 position).

- 6-Aminohexanoate: Features an amino group at the terminal carbon (C-6) of the hexanoate chain.

- Ethyl 6-chloro-6-oxohexanoate: Substituted with chloro and oxo groups at C-6.

- Ethyl 2-iodo-ε-oxobenzenehexanoate: Incorporates an iodo-substituted aromatic ring and an oxo group.

The positioning of functional groups significantly alters physicochemical properties and reactivity. For example:

- The cyano group in Ethyl 2-amino-6-cyanohexanoate enhances electrophilicity at C-6, enabling nucleophilic additions, whereas the amino group at C-2 acts as a nucleophile or hydrogen-bond donor.

- Ethyl cyanoacetate lacks the amino group, limiting its utility in peptide coupling or metal coordination compared to the target compound .

Physical and Chemical Properties

Research Findings and Discussion

- Synthetic Challenges: this compound likely requires multi-step synthesis, contrasting with simpler routes for Ethyl cyanoacetate (e.g., cyanoacetylation of ethanol) .

- Biological Relevance: The C-2 amino group may enhance bioavailability compared to terminal amino analogs (e.g., 6-aminohexanoate), making it a candidate for prodrug design.

- Industrial Utility: Unlike hexachlorocyclohexane homologs (environmentally persistent) , this compound’s ester and nitrile groups suggest biodegradability under specific conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.